4-Amino-1-(2,6-difluorobenzyl)piperidine
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Overview
Description
4-Amino-1-(2,6-difluorobenzyl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and pharmaceuticals . The presence of the 2,6-difluorobenzyl group and the amino group in the piperidine ring makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2,6-difluorobenzyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the N-heterocyclization of primary amines with diols, chlorination of amino alcohols, and cyclocondensation of alkyl dihalides with primary amines.
Introduction of the 2,6-Difluorobenzyl Group: The 2,6-difluorobenzyl group can be introduced through nucleophilic substitution reactions using appropriate benzyl halides and piperidine derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactions and scalable processes to ensure high yield and purity. These methods often utilize efficient catalysts and optimized reaction conditions to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(2,6-difluorobenzyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or amino groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Benzyl halides, amines, and other nucleophiles.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-Amino-1-(2,6-difluorobenzyl)piperidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Amino-1-(2,6-difluorobenzyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. For example, it may inhibit specific signaling pathways involved in cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(1-piperidine)pyridine: A compound with similar structural features and biological activities.
Piperidine Derivatives: Various piperidine derivatives with different substituents and functional groups.
Uniqueness
4-Amino-1-(2,6-difluorobenzyl)piperidine is unique due to the presence of the 2,6-difluorobenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C12H16F2N2 |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C12H16F2N2/c13-11-2-1-3-12(14)10(11)8-16-6-4-9(15)5-7-16/h1-3,9H,4-8,15H2 |
InChI Key |
OXLJQNGZUIZDIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)CC2=C(C=CC=C2F)F |
Origin of Product |
United States |
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